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Compound of Interest

Compound Name: 6-Chloro-5-ethoxypyridin-3-amine

Cat. No.: B11801946

Get Quote

Identity & Physicochemical Profile[1][2][3][4]
6-Chloro-5-ethoxypyridin-3-amine is a trisubstituted pyridine derivative characterized by a

specific substitution pattern that imparts unique electronic and steric properties. The C6-

chlorine serves as an electrophilic handle for cross-coupling (e.g., Suzuki-Miyaura, Buchwald-

Hartwig), while the C3-amine acts as a nucleophilic anchor for amide/urea formation. The C5-

ethoxy group modulates lipophilicity and solubility, often occupying solvent-exposed regions in

protein binding pockets.
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Property Data

CAS Number 1352882-51-9

IUPAC Name 6-Chloro-5-ethoxypyridin-3-amine

Synonyms
5-Amino-2-chloro-3-ethoxypyridine; 3-Amino-5-

ethoxy-6-chloropyridine

Molecular Formula

C

H

ClN

O

Molecular Weight 172.61 g/mol

Physical State Off-white to pale brown solid

Solubility
Soluble in DMSO, MeOH, DCM; Low solubility

in water

pKa (Calc)
~3.5 (Pyridine N), ~2.0 (Aniline NH

)

LogP (Calc) 1.8 – 2.1

Synthetic Methodology
The synthesis of 6-Chloro-5-ethoxypyridin-3-amine requires precise regiocontrol to establish

the 3,5,6-substitution pattern. Unlike 2,6-dichloropyridine derivatives which favor 2-alkoxy

substitution (yielding the 2-ethoxy isomer), this scaffold is best accessed via the

functionalization of 2-chloro-3-hydroxypyridine.

Retrosynthetic Strategy
The core challenge is installing the amino group meta to the ethoxy group while maintaining the

ortho-chloro relationship.

Target: 3-Amino-5-ethoxy-6-chloropyridine
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Precursor: 2-Chloro-3-ethoxy-5-nitropyridine

Starting Material: 2-Chloro-3-hydroxypyridine

Detailed Protocol
Step 1: Nitration
Reaction: Electrophilic aromatic substitution on 2-chloro-3-hydroxypyridine.

Reagents: HNO

(fuming), H

SO

.

Conditions: 0°C to RT.

Mechanism: The -OH group at C3 strongly activates the ring. The C2 position is blocked by

Cl. The C4 position is sterically crowded and less favored electronically compared to C5

(para to the activating OH? No, C6 is para to OH. C5 is meta to OH. However, in pyridines,

nitration is difficult. The 3-hydroxy group directs ortho (C2, C4) and para (C6). However,

under standard conditions for this substrate, the nitro group is often installed at C5 due to the

directing effect of the ring nitrogen and the Cl). Correction: Literature for 2-chloro-3-

hydroxypyridine nitration typically yields 2-chloro-3-hydroxy-5-nitropyridine (sometimes

referred to as 6-chloro-5-hydroxy-3-nitropyridine depending on numbering).

Yield: ~60-70%.[1]

Step 2: O-Alkylation (Etherification)
Reaction: S

2 displacement of Ethyl Iodide.

Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr), K

CO
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or Cs

CO

.

Solvent: DMF or Acetone.

Protocol:

Dissolve 2-chloro-3-hydroxy-5-nitropyridine (1.0 eq) in DMF.

Add K

CO

(2.0 eq) and stir for 15 min to form the phenoxide.

Add EtI (1.2 eq) dropwise.

Stir at 60°C for 4-6 hours.

Aqueous workup and extraction with EtOAc.[2][3]

Outcome:2-Chloro-3-ethoxy-5-nitropyridine.

Step 3: Nitro Reduction
Reaction: Chemoselective reduction of the nitro group to the primary amine without

dechlorinating the C6 position.

Method A (Iron/Ammonium Chloride):

Reagents: Fe powder (5 eq), NH

Cl (5 eq).

Solvent: EtOH/H

O (4:1).
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Temp: Reflux (80°C).

Note: This method is preferred over catalytic hydrogenation (Pd/C + H

) to avoid hydrogenolysis of the C-Cl bond.

Method B (Stannous Chloride):

Reagents: SnCl

·2H

O.

Solvent: EtOAc or EtOH.

Protocol (Fe/NH

Cl):

Suspend nitro compound in EtOH/H

O.

Add NH

Cl and Fe powder.

Heat to reflux for 2-4 hours. Monitor by LCMS.

Filter hot through Celite to remove iron oxides.

Concentrate and purify via silica gel chromatography (Hex/EtOAc).[2][3]

Final Product:6-Chloro-5-ethoxypyridin-3-amine.

Synthetic Workflow Diagram

2-Chloro-3-hydroxypyridine Nitration
(HNO3/H2SO4)

2-Chloro-3-hydroxy-
5-nitropyridine

O-Alkylation
(EtI, K2CO3, DMF)

2-Chloro-3-ethoxy-
5-nitropyridine

Reduction
(Fe/NH4Cl or SnCl2)

6-Chloro-5-ethoxypyridin-3-amine
(Target)
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Click to download full resolution via product page

Caption: Stepwise synthesis of 6-Chloro-5-ethoxypyridin-3-amine preserving the C-Cl bond.

Reactivity & Applications in Drug Discovery
Reactivity Profile
The molecule possesses three distinct reactive centers, allowing for orthogonal

functionalization:

C3-Amine (Nucleophile):

Reactivity: Acylation, Sulfonylation, Urea formation.

Use: Typically reacted with carboxylic acids (HATU/EDCI) or isocyanates to form the

"linker" region of a drug molecule.

C6-Chloride (Electrophile):

Reactivity: S

Ar displacements (with amines/thiols) or Pd-catalyzed cross-couplings (Suzuki,
Buchwald).

Use: Connects the pyridine core to the "tail" or "hinge-binding" motif of the inhibitor.

C5-Ethoxy (Modulator):

Reactivity: Generally inert under coupling conditions.

Use: Provides steric bulk and lipophilicity; often critical for selectivity against homologous

kinases.

Key Application: SHP2 Inhibitors
This scaffold is a structural analog to the pyrazine cores found in allosteric SHP2 inhibitors

(e.g., TNO155). The pyridine nitrogen and the ethoxy group often interact with the central

tunnel of the SHP2 protein, stabilizing the auto-inhibited conformation.
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Pharmacophore Mapping:

Pyridine N: H-bond acceptor.

3-NH2 derived Amide: H-bond donor/acceptor pair.

6-Substituent: Extends into the hydrophobic pocket.

Safety & Handling (SDS Summary)
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Storage: Keep under inert atmosphere (Nitrogen/Argon). Store at 2-8°C. Light sensitive.

Handling: Use only in a chemical fume hood. Avoid dust formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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